1-Chloro-1-(2-(difluoromethyl)phenyl)propan-2-one

Description

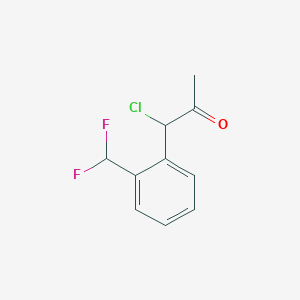

1-Chloro-1-(2-(difluoromethyl)phenyl)propan-2-one is a chlorinated propan-2-one derivative featuring a 2-(difluoromethyl)phenyl substituent. Its molecular formula is C₁₀H₉ClF₂O, with a molecular weight of 218.63 g/mol. The compound’s structure includes a ketone backbone, a chlorine atom, and a phenyl ring substituted with a difluoromethyl group at the ortho position.

The difluoromethyl group (–CF₂H) introduces moderate electron-withdrawing effects, which can enhance the electrophilicity of the carbonyl group compared to non-fluorinated analogs. This property makes it a candidate for nucleophilic addition reactions or cyclization processes .

Properties

Molecular Formula |

C10H9ClF2O |

|---|---|

Molecular Weight |

218.63 g/mol |

IUPAC Name |

1-chloro-1-[2-(difluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H9ClF2O/c1-6(14)9(11)7-4-2-3-5-8(7)10(12)13/h2-5,9-10H,1H3 |

InChI Key |

FNZPRXKVMMGUNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Steps

- The synthesis starts from commercially available or readily prepared substituted anilines (compound of formula II) where the aromatic ring is substituted with chlorine atoms (e.g., 2,4,6-trichloroaniline).

- Isoprenylacetate (compound of formula IV) is used as a key reagent.

- Organic nitrites such as tert-butyl nitrite or tert-amyl nitrite (compound of formula III) are employed to generate reactive intermediates in situ.

One-Pot Reaction for Key Intermediate (Compound of formula V)

- The aniline is added to a mixture of isoprenylacetate and organic nitrite in an inert solvent such as acetone or acetonitrile.

- Copper salts (CuO, CuCl2, or CuSO4) may be added (1–20 mol%) to improve yield and product quality.

- Temperature is maintained between -10°C to 50°C to control reaction kinetics and prevent side reactions.

- This step avoids isolation or accumulation of diazonium salts, which are typically unstable and hazardous.

Formation of Hydroxylamine Derivative (Compound of formula VII)

- The intermediate ketone (compound V) is reacted with O-methyl-hydroxylamine hydrochloride in an inert solvent like methanol or ethanol.

- The reaction is conducted at 10–90°C, preferably 40–60°C.

- The product can be purified by extraction with solvents such as hexane, methylcyclohexane, or toluene.

Reduction to Amino Intermediate (Compound of formula VIII)

- Reduction of the hydroxylamine derivative is achieved using borane reagents, such as sodium cyanoborohydride or borane complexes with organic amines (e.g., triethylamine-borane complex).

- Suitable solvents include organic acids (acetic acid) or alcohols (methanol, ethanol, isopropanol).

- The reaction may be carried out in the presence of strong acids like HCl or sulfuric acid to facilitate reduction.

- Alternatively, catalytic hydrogenation with Pt catalyst under mild hydrogen pressure (0.1–3 MPa) at temperatures from -10°C to 60°C can be used.

Final Chlorination Step to Obtain Target Compound

- The amino intermediate (compound VIII) is reacted with a chlorinating agent (compound IX, typically a chlorinating reagent) in an inert solvent such as dichloromethane, xylene, toluene, or ethyl acetate.

- The reaction is performed in the presence of a base like sodium carbonate, sodium hydroxide, triethylamine, or pyridine to neutralize acids formed.

- Preferred bases are sodium hydroxide and triethylamine.

- The reaction temperature is controlled to optimize yield and selectivity.

Workup and Purification

- The reaction mixture is extracted with suitable solvents (hexane, methylcyclohexane, toluene).

- The organic phase is washed sequentially with 1N HCl, 1N NaOH, water, and brine to remove inorganic impurities.

- Drying over sodium sulfate and evaporation under reduced pressure yields the crude product.

- Further purification can be done by recrystallization or chromatographic methods.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Solvents | Temperature (°C) | Notes |

|---|---|---|---|---|

| Formation of intermediate V | Aniline (formula II), isoprenylacetate (IV), organic nitrite (III), Cu salt catalyst (optional) | Acetone, Acetonitrile | -10 to 50 | Avoids diazonium salt isolation |

| Hydroxylamine addition (VII) | O-methyl-hydroxylamine hydrochloride | Methanol, Ethanol | 10 to 90 (40-60) | One-pot reaction |

| Reduction to amino (VIII) | Sodium cyanoborohydride or borane complexes; or catalytic hydrogenation with Pt | Methanol, Ethanol, Acetic acid | -10 to 60 | Acidic conditions improve reduction |

| Chlorination to target compound | Chlorinating agent (IX), base (NaOH, triethylamine) | Dichloromethane, Xylene, Toluene | Ambient to moderate | Base neutralizes acid byproducts |

| Workup and purification | Sequential washes (HCl, NaOH, water, brine), drying | Hexane, Methylcyclohexane, Toluene | Ambient | Ensures removal of inorganic residues |

Research Findings and Advantages

- The described process eliminates the need for isolation of unstable diazonium salts, improving safety and scalability.

- Use of copper catalysts enhances yield and purity.

- The reaction conditions are mild, allowing for sensitive functional groups like difluoromethyl to remain intact.

- The multi-step one-pot reactions reduce the number of purification steps, increasing overall efficiency.

- The process is adaptable for compounds with various halogen substitutions on the aromatic ring, including chlorine.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

Nucleophilic substitution: Substituted derivatives with various functional groups.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-Chloro-1-(2-(difluoromethyl)phenyl)propan-2-one with four analogous compounds:

Key Differences in Properties and Reactivity

Electronic Effects: The 2-(difluoromethyl) group in the target compound provides weaker electron withdrawal compared to trifluoromethyl (–CF₃) but stronger than methoxy (–OCH₃). This impacts electrophilicity at the carbonyl carbon .

Applications :

- The hydrazinylidene derivative (C₁₀H₁₀ClN₂O₂) is primarily used as an intermediate for synthesizing pyrazoles and other nitrogen-containing heterocycles .

- The target compound’s difluoromethyl group may favor reactions requiring moderate electron withdrawal, such as Friedel-Crafts acylations or cross-couplings.

Spectral Characteristics (Hypothetical for Target Compound)

- ¹H NMR : Expected signals include a singlet for the carbonyl-adjacent methyl group (~δ 2.3 ppm), a triplet for the difluoromethyl (–CF₂H, δ ~5.8–6.2 ppm, J ~56 Hz), and aromatic protons (δ ~7.2–7.8 ppm) .

- ¹³C NMR : Carbonyl carbon at ~205 ppm, with CF₂H carbon resonating at ~115 ppm (J ~240 Hz for C–F coupling) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-Chloro-1-(2-(difluoromethyl)phenyl)propan-2-one, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via diazonium salt coupling reactions. For example, reacting a substituted benzenediazonium chloride with methyl 2-chloro-3-oxobutanoate in ethanol under basic conditions (e.g., sodium acetate). Optimization involves controlling temperature (e.g., 273 K for diazonium addition) and stoichiometry to minimize side reactions. Crystallization from ethanol improves purity .

- Key Parameters :

- Solvent: Ethanol

- Temperature: 273 K for diazonium addition

- Base: Sodium acetate trihydrate

- Yield optimization: Sequential addition and extended stirring .

Q. How is X-ray crystallography employed to determine the molecular structure, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL97) is standard. Challenges include resolving disordered atoms (common in flexible substituents) and refining hydrogen bonding networks. For monoclinic crystals (space group P2₁/c), lattice parameters (e.g., a = 5.8873 Å, b = 25.0467 Å) and hydrogen atom placement require iterative refinement .

- Critical Data :

- Space group: P2₁/c

- Unit cell volume: ~1063.74 ų

- Residual factors: R₁ < 0.04, wR₂ < 0.10 for high-quality refinement .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of the difluoromethyl group enhances electrophilicity at the carbonyl carbon. Kinetic studies using NMR or IR spectroscopy can track substitution rates with nucleophiles (e.g., amines). Computational methods (DFT) model charge distribution, revealing activation barriers for SN² mechanisms .

- Case Study : Comparison with non-fluorinated analogs shows 10–20x faster reaction kinetics for difluoromethyl derivatives in amidation reactions .

Q. What intermolecular interactions stabilize the crystal lattice, and how are they characterized?

- Methodological Answer : Hydrogen bonding (N–H⋯O) and van der Waals interactions dominate. SC-XRD data (e.g., d(N–O) = 2.89 Å) combined with graph-set analysis (Etter’s rules) classify interaction patterns. Hirshfeld surface analysis quantifies contact contributions (e.g., H-bonding ~30% of lattice energy) .

- Key Observations :

- Chains along [2 0 1] via N–H⋯O bonds.

- Planar molecular alignment (r.m.s. deviation 0.15 Å) reduces steric strain .

Q. How can spectroscopic data contradictions between theoretical and experimental results be resolved?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from dynamic effects (e.g., tautomerism). Variable-temperature NMR and DFT calculations (e.g., B3LYP/6-311+G(d,p)) model conformational equilibria. Solvent polarity studies (using COSMO-RS) correlate shifts with dielectric constants .

- Example : For carbonyl stretching vibrations, DFT predicts ~1720 cm⁻¹, while experimental IR may show 1705 cm⁻¹ due to crystal packing effects .

Q. What role does this compound play in synthesizing heterocycles, and what mechanistic insights are critical?

- Methodological Answer : The α-chloroketone moiety undergoes cyclocondensation with hydrazines or thioureas to form pyrazoles or thiazoles. Monitoring reaction intermediates via LC-MS and optimizing catalyst loading (e.g., p-toluenesulfonic acid) improve yields. Mechanistic studies use isotopic labeling (²H/¹³C) to track bond formation .

- Application : Synthesis of agrochemical intermediates (e.g., SDHI fungicides) via regioselective C–N bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.